molecular formula C11H16O3 B8582637 3-(2,6-Dimethylphenoxy)-1,2-propanediol

3-(2,6-Dimethylphenoxy)-1,2-propanediol

Cat. No.: B8582637
M. Wt: 196.24 g/mol
InChI Key: FNPUCBPQHPJQRB-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenoxy)-1,2-propanediol is a substituted propanediol derivative characterized by a phenoxy group attached to the 1,2-propanediol backbone at the third carbon, with methyl groups at the 2- and 6-positions of the aromatic ring.

Propanediol derivatives are widely studied for their versatility as solvents, chemical intermediates, and bioactive agents. For example, 1,2-propanediol (propylene glycol) is a low-toxicity compound used in food additives (E1520), pharmaceuticals, and industrial applications due to its biodegradability and safety . Similarly, phenoxy-substituted propanediols, such as 3-Phenoxy-1,2-propanediol (CAS 538-43-2), are employed in laboratory settings, though their commercial applications remain niche .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-(2,6-dimethylphenoxy)propane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3

InChI Key

FNPUCBPQHPJQRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(2,6-Dimethylphenoxy)-1,2-propanediol with structurally related compounds, emphasizing substituent effects:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight Key Applications/Properties References
3-(2,6-Dimethylphenoxy)-1,2-propanediol 2,6-dimethyl C11H16O3 196.24* Hypothesized: Pharmaceutical intermediate, solvent
HBK14 (HBK series) 2,6-dimethyl C23H31ClN2O3 434.96 Serotonin receptor modulation (pharmaceutical)
3-Phenoxy-1,2-propanediol No substituents C9H12O3 168.19 Laboratory reagent
1-(4-Methoxyphenyl)-1,2-propanediol 4-methoxy C10H14O3 182.22 Plant-derived metabolite (limited bioactivity)
1,2-Propanediol (propylene glycol) N/A C3H8O2 76.09 Food additive (E1520), solvent, antifreeze

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The 2,6-dimethyl substitution on the phenoxy ring in 3-(2,6-Dimethylphenoxy)-1,2-propanediol likely enhances steric hindrance and lipophilicity compared to unsubstituted analogs like 3-Phenoxy-1,2-propanediol. This could improve membrane permeability in pharmaceutical contexts, as seen in the HBK series .
  • Isomerism : Unlike 1,3-propanediol isomers, 1,2-propanediol derivatives exhibit higher polarity and water solubility due to vicinal hydroxyl groups, making them preferable in food and pharmaceutical industries .

Physicochemical Properties

  • Dipole Moments: Propanediol derivatives with hydroxyl and ether groups exhibit moderate dipole moments (e.g., 1,2-propanediol: ~3.0 D), influencing solubility and adsorption capacities. Substituted phenoxy groups may reduce polarity, as seen in acetol (2.9 D) and glycerol comparisons .
  • Toxicity: 1,2-Propanediol derivatives are generally low-toxicity, but aromatic substitutions (e.g., phenoxy groups) may introduce variability. For example, 2-Amino-2-methyl-1,3-propanediol is classified as a laboratory chemical with specific handling requirements .

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